5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine
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Overview
Description
5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is a heterocyclic compound that has garnered significant interest in the field of synthetic chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine typically involves multicomponent reactions, condensation reactions, intramolecular cyclizations, and tandem reactions. These methods facilitate the formation of the heterocyclic core structure. Common reagents used in these reactions include aldehydes, amines, and various catalysts .
Industrial Production Methods
Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and automated synthesis platforms are utilized to optimize reaction conditions and minimize production costs .
Chemical Reactions Analysis
Types of Reactions
5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, with reagents such as halogens and alkylating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyrimidine core .
Scientific Research Applications
5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It has potential therapeutic applications, including antiviral, antibacterial, and anticancer activities.
Industry: The compound is used in the development of new materials with specific properties, such as conductivity and fluorescence
Mechanism of Action
The mechanism of action of 5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating biochemical pathways. Additionally, it can interact with cellular receptors to trigger signaling cascades that lead to various biological effects .
Comparison with Similar Compounds
Similar Compounds
Imidazo[1,2-a]pyridine: Shares a similar core structure but lacks the methyl groups at positions 5 and 7.
Imidazo[1,2-a]pyrimidine: The parent compound without the dimethyl substitutions.
Imidazo[1,2-a]pyrazine: Another heterocyclic compound with a similar structure but different nitrogen positioning .
Uniqueness
5,7-Dimethyl-2H,3H,5H,6H,7H,8H-imidazo[1,2-a]pyrimidine is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 5 and 7 can enhance its lipophilicity and potentially improve its interaction with biological targets .
Properties
Molecular Formula |
C8H15N3 |
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Molecular Weight |
153.22 g/mol |
IUPAC Name |
5,7-dimethyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyrimidine |
InChI |
InChI=1S/C8H15N3/c1-6-5-7(2)11-4-3-9-8(11)10-6/h6-7H,3-5H2,1-2H3,(H,9,10) |
InChI Key |
OEEAEWTYACVQNO-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(N2CCN=C2N1)C |
Origin of Product |
United States |
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